COX-2 Selectivity in Canine Whole Blood: Firocoxib vs. Deracoxib vs. Celecoxib
In canine whole blood in vitro assays, firocoxib demonstrates approximately 380-fold selectivity for COX-2 over COX-1, with COX-2 IC₅₀ = 0.16 ± 0.05 μM and COX-1 IC₅₀ = 56 ± 7 μM [1]. This selectivity margin exceeds that reported for deracoxib (>48-fold selectivity), etodolac (approximately 10-fold), and carprofen (1.75- to 6.5-fold in canine whole blood assays) [2][3]. Critically, at plasma concentrations achieved following therapeutic dosing (Cmax ~1.5 μM), no COX-1 inhibition occurs in vitro [1].
| Evidence Dimension | COX-2/COX-1 selectivity ratio in canine whole blood assay |
|---|---|
| Target Compound Data | Approximately 380-fold selectivity; COX-2 IC₅₀ = 0.16 ± 0.05 μM; COX-1 IC₅₀ = 56 ± 7 μM |
| Comparator Or Baseline | Deracoxib: >48-fold selectivity; Carprofen: 1.75–6.5-fold selectivity; Etodolac: ~10-fold selectivity |
| Quantified Difference | Firocoxib selectivity ratio exceeds deracoxib by at least ~7.9-fold; exceeds carprofen by ~58- to 217-fold |
| Conditions | In vitro canine whole blood assay |
Why This Matters
Higher COX-2 selectivity directly correlates with reduced inhibition of gastroprotective COX-1 at therapeutic doses, a key differentiator for chronic osteoarthritis management where long-term NSAID tolerability drives formulary decisions.
- [1] NOAH Compendium. Previcox 57 mg, 227 mg chewable tablets for dogs: Pharmacodynamic properties. 2016. View Source
- [2] McCann ME, Rickes EL, Hora DF, et al. In vitro effects and in vivo efficacy of a novel cyclooxygenase-2 inhibitor in dogs with experimentally induced synovitis. Am J Vet Res. 2004;65(4):503-512. View Source
- [3] Sessions JK, Reynolds LR, Budsberg SC. In vivo effects of carprofen, deracoxib, and etodolac on prostanoid production in dogs with chronic osteoarthritis. Am J Vet Res. 2005;66(5):812-817. View Source
